6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of heterocyclic compounds that exhibit various biological activities. The compound's molecular formula is C23H20N6O2, and it has a molecular weight of approximately 420.45 g/mol. This compound is characterized by a unique chromeno-tetrazolo-pyrimidine framework, which contributes to its diverse chemical properties and potential applications in pharmaceutical research.
Source: The compound is often synthesized for research purposes and is available through various chemical suppliers, indicating its relevance in scientific studies and applications .
Classification: This compound can be classified as a heterocyclic organic compound due to the presence of multiple nitrogen atoms in its structure. It is also categorized under pyrimidine derivatives, which are known for their biological significance, including antiviral and antimicrobial properties .
The synthesis of 6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine can be achieved through several methods. A common approach involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simpler precursors.
Methods:
Technical Details: The yields from these reactions can vary but are often optimized through careful control of reaction conditions such as temperature, time, and concentration of reactants.
The molecular structure of 6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine features several notable components:
COc1ccc(cc1)n2nc(C(=O)N)c3CCN(C(=O)c23)c4ccc(NCCCCC(=O)O)cc4
The chemical reactivity of 6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine can be explored through various reactions:
Technical Details: These reactions are typically carried out under controlled conditions to ensure selectivity and yield optimization.
The mechanism of action for compounds like 6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and stability .
The potential applications of 6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine include:
This compound exemplifies the ongoing research into heterocyclic compounds that could lead to significant advancements in medicinal chemistry and therapeutic interventions .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5